
5-Aminouracil
Overview
Description
5-Aminouracil is a pyrimidine nucleobase that has been used as a substitute for thymine in the chemistry of DNA oligonucleotides. It is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA.
Scientific Research Applications
5-Aminouracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used as a cell cycle inhibitor and a tool to study DNA replication and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Aminouracil primarily targets the Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a key molecule involved in various biological functions such as coding, decoding, regulation, and expression of genes.
Mode of Action
This compound interacts with its target by forming hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . This interaction disrupts the normal function of the Ribonuclease pancreatic, leading to changes in the RNA metabolism.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA metabolism pathway. By inhibiting the Ribonuclease pancreatic, this compound disrupts the normal metabolism of RNA, leading to downstream effects on gene regulation and expression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of RNA metabolism. This can lead to changes in gene regulation and expression, potentially affecting various biological functions. This compound has been reported to act as an antitumor, antibacterial, and antiviral drug . It is also known to block the mitotic cycle and inhibit the incorporation of guanosine into nucleic acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s efficiency in creating cells with the IM phenotype is influenced by the concentration of the drug . Furthermore, the dynamics of the DNA replication machinery and levels of transcription and translation can be accelerated under continuous treatment with this compound . These factors highlight the importance of considering the action environment when studying the effects of this compound.
Biochemical Analysis
Biochemical Properties
5-Aminouracil interacts with various enzymes, proteins, and other biomolecules. It binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts as an antitumor, antibacterial, and antiviral drug . It is widely used as a cell cycle inhibitor, blocks the mitotic cycle, and inhibits the incorporation of guanosine into nucleic acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A partial degree of synchronization for root tip cells of Vicia Fabia in nuclear stage was obtained by a 24-h treatment with 700 ppm of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminouracil can be synthesized through various methods. One common method involves the reaction of urea with malonic acid in the presence of phosphorus oxychloride, followed by amination. Another method involves the cyclization of N-carbamoyl-β-alanine with formamide .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of uracil with ammonia under high pressure and temperature. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Aminouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-nitro-uracil.
Reduction: It can be reduced to form 5-amino-2,4-dihydroxypyrimidine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 5-Nitro-uracil.
Reduction: 5-Amino-2,4-dihydroxypyrimidine.
Substitution: Various substituted uracil derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another uracil derivative used as an anticancer agent.
6-Aminouracil: A similar compound with different biological activities.
5-Bromouracil: A thymine analog used in mutagenesis studies.
Uniqueness
5-Aminouracil is unique due to its ability to form triple-stranded DNA structures through Hoogsteen hydrogen bonds. This property makes it a valuable tool in the study of DNA structure and function. Additionally, its broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties, sets it apart from other similar compounds .
Properties
IUPAC Name |
5-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISHACNKZIBDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061312 | |
| Record name | 5-Aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-52-5 | |
| Record name | 5-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2O7EKY9G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-aminouracil exert its effects on DNA synthesis?
A: this compound acts as a thymine analog, interfering with DNA synthesis by disrupting pyrimidine metabolism. It primarily inhibits the incorporation of thymidine into DNA, leading to the cessation of DNA replication [, , ]. This disruption is particularly critical in rapidly dividing cells, such as those found in root meristems [, , ].
Q2: Does this compound affect any specific phases of the cell cycle?
A: Research suggests that this compound primarily arrests cells at the S-G2 transition point of the cell cycle [, , ]. This arrest leads to an accumulation of cells in the S phase, as evidenced by the synchronized wave of mitoses observed upon removal of this compound [, , ]. Interestingly, the duration of the G1 phase seems unaffected [].
Q3: Can the effects of this compound be reversed?
A: Yes, studies show that the inhibitory effects of this compound on cell division can be partially reversed. This reversal is observed when treated cells are removed from the this compound solution and allowed to recover in distilled water []. Moreover, the addition of exogenous thymidine or deoxyribonucleosides can antagonize the effects of this compound, facilitating the resumption of DNA synthesis [, ].
Q4: What are the cytological consequences of this compound treatment?
A: this compound induces a range of chromosomal abnormalities, including chromosome breakage and micronucleus formation [, , ]. It can also lead to the formation of Feulgen-negative regions in chromosomes, indicating localized disruptions in DNA synthesis []. These regions are primarily associated with heterochromatin [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C4H5N3O2 and a molecular weight of 127.11 g/mol.
Q6: What spectroscopic data are available for this compound?
A6: Characterization data for this compound and its derivatives often include: * IR spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N–H, C=O, and C=C bonds. * NMR spectroscopy (1H and 13C): Reveals information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. * Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns, offering insights into the molecule's structure.
Q7: Have there been any computational studies on this compound?
A: Yes, computational chemistry methods, like density functional theory (DFT) have been employed to investigate the electrochemical properties of this compound and design analogs with desired redox potentials []. These studies provided insights into the electron-donating properties of this compound, predicting its potential as a reducing agent.
Q8: Are there any QSAR models for this compound derivatives?
A: While the provided research doesn't delve into specific QSAR models for this compound derivatives, the structure-activity relationship studies [, ] lay the groundwork for developing such models. By systematically altering the substituents on the this compound scaffold and evaluating their impact on biological activity, researchers can develop predictive models to guide the design of novel derivatives with improved potency and selectivity.
Q9: How do structural modifications of this compound affect its biological activity?
A: Modifications to the this compound structure significantly influence its biological activity. For instance, halogenated pyrimidines like iodo- and bromouracil exhibit heightened toxicity compared to their non-halogenated counterparts []. This difference highlights the importance of substituent effects on the overall activity profile of this compound derivatives.
Q10: Can the selectivity of this compound be enhanced through structural modifications?
A10: While specific details regarding enhanced selectivity through structural modifications are limited within the provided research, it is plausible. By introducing specific functional groups or altering the steric properties of this compound derivatives, researchers can potentially modulate their interactions with biological targets, leading to improved selectivity profiles.
Q11: What is known about the stability of this compound?
A: While specific stability data are not provided in the research, studies using this compound in solution for varying durations (2-48 hours) suggest its stability under those experimental conditions [, ]. Further research focusing on stability under different pH, temperature, and storage conditions would be valuable.
Q12: What experimental models have been used to study the effects of this compound?
A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activity of this compound: * Plant models: Vicia faba root tips are widely used due to their sensitivity to this compound, allowing for observations of cell cycle changes, chromosome aberrations, and cell size alterations [, , , , , ]. Other plant models include Allium cepa [, , ], Zea mays [], Trillium kamtschaticum [], and Cereus peruvianus callus tissues []. * Microbial models: Studies on Escherichia coli explore the mutagenic potential of this compound and its interactions with DNA synthesis pathways [, , ]. * Animal models: While limited in the provided research, a study on Tribolium castaneum (red flour beetle) examined the effects of this compound on developmental rate [].
- Microscopy: Used to observe chromosome aberrations and cellular changes [, , , ].
- Mitotic Index Measurement: Quantifies the proportion of cells undergoing mitosis to assess the effects on cell division [, , , ].
- Radiolabeling (e.g., Thymidine-3H): Employed to track DNA synthesis and investigate the specific phases of the cell cycle affected by this compound [, ].
- Electrophoresis: Used to analyze protein patterns and assess potential changes in gene expression [].
Q13: Are there any known alternatives or substitutes for this compound in research or applications?
A: Other thymine analogs, such as 5-fluorouracil, 6-azauracil, and 2-thiothymine, have been investigated for their effects on DNA synthesis and cell division [, , ]. These analogs share some similarities in their mechanism of action with this compound but may exhibit distinct pharmacological profiles and potencies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
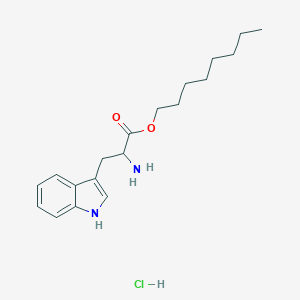


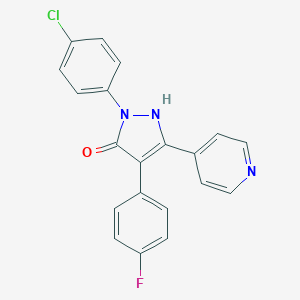
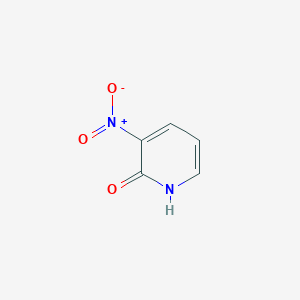
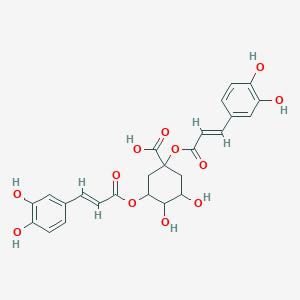



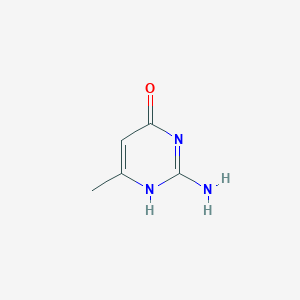

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
